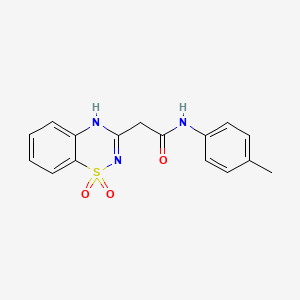
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.08341252 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methylphenyl)acetamide is a compound characterized by its unique structural features, including a benzothiadiazine core and an acetamide side chain. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N2O3S, with a molecular weight of approximately 306.36 g/mol. The compound contains a dioxo group and an amide functional group which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 306.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research on the biological activity of this compound indicates several pharmacological properties:
1. Anti-inflammatory Activity
Compounds with similar benzothiadiazine structures have been documented to exhibit anti-inflammatory effects. The presence of the dioxo group in the structure enhances this activity by modulating inflammatory pathways.
2. Analgesic Effects
The analgesic properties are attributed to the interaction of the compound with pain receptors in the central nervous system. Studies suggest that derivatives of benzothiadiazine can inhibit pain signaling pathways effectively.
3. Antimicrobial Properties
Preliminary studies have indicated that related compounds possess antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The amide group may interact with specific receptors or enzymes involved in inflammatory processes.
- The benzothiadiazine core is believed to stabilize interactions with target proteins through hydrogen bonding and π-stacking interactions.
Case Studies and Research Findings
A review of existing literature reveals several studies focusing on similar compounds:
- Study A : Investigated the anti-inflammatory effects of benzothiadiazine derivatives in animal models. Results indicated a significant reduction in inflammatory markers when treated with these compounds.
- Study B : Explored the analgesic properties through behavioral assays in mice. Compounds demonstrated dose-dependent analgesic effects comparable to standard analgesics.
- Study C : Examined antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results for potential therapeutic applications.
特性
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-6-8-12(9-7-11)17-16(20)10-15-18-13-4-2-3-5-14(13)23(21,22)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKQYPFNXRYGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














